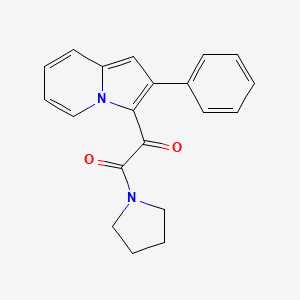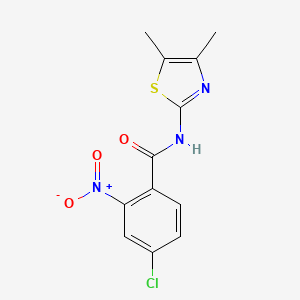![molecular formula C16H15FN2OS B5702812 N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5702812.png)
N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide, also known as D4476, is a chemical compound that has gained significant attention in scientific research due to its potential as a selective inhibitor of protein kinase D (PKD). PKD is a family of serine/threonine kinases that play important roles in various cellular processes, including cell proliferation, differentiation, survival, and migration.
作用機序
N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide selectively inhibits the activity of PKD by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets of PKD, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. For example, N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide has been shown to inhibit the phosphorylation of histone H3, a marker of cell proliferation, in cancer cells. N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide has also been shown to reduce the expression of pro-inflammatory cytokines in macrophages and to improve insulin sensitivity in adipocytes.
実験室実験の利点と制限
One advantage of using N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide in lab experiments is its selectivity for PKD, which allows researchers to specifically target this kinase without affecting other signaling pathways. However, one limitation of N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide is its relatively low potency, which may require higher concentrations to achieve the desired effects. Additionally, N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide may have off-target effects on other kinases, which should be taken into consideration when interpreting the results of experiments.
将来の方向性
There are several future directions for research on N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide and PKD. One area of interest is the development of more potent and selective inhibitors of PKD, which could have therapeutic potential for diseases such as cancer and cardiovascular disease. Another direction is the investigation of the role of PKD in other cellular processes and diseases, such as neurodegenerative disorders and viral infections. Finally, the development of animal models with tissue-specific PKD knockout or overexpression could provide valuable insights into the physiological functions of PKD in vivo.
合成法
The synthesis of N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride, which is then reacted with N-(2,4-dimethylphenyl)aminothiourea to yield N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide. The purity of the compound can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide has been used extensively in scientific research to investigate the role of PKD in various cellular processes and diseases. For example, N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide has been shown to inhibit the proliferation and migration of cancer cells by blocking the activation of PKD. N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide has also been used to study the role of PKD in cardiac hypertrophy, inflammation, and insulin signaling.
特性
IUPAC Name |
N-[(2,4-dimethylphenyl)carbamothioyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS/c1-10-6-7-14(11(2)8-10)18-16(21)19-15(20)12-4-3-5-13(17)9-12/h3-9H,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSMEXGXQOGOLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethylphenyl)carbamothioyl]-3-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5702735.png)



![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-chlorobenzamide](/img/structure/B5702759.png)
![[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5702778.png)
![N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5702790.png)




![{4-[(3-methylbenzoyl)amino]phenyl}acetic acid](/img/structure/B5702827.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5702830.png)
![1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5702837.png)